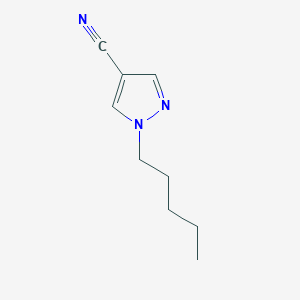

1-Pentyl-1H-pyrazole-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H13N3 |

|---|---|

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

1-pentylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H13N3/c1-2-3-4-5-12-8-9(6-10)7-11-12/h7-8H,2-5H2,1H3 |

InChI-Schlüssel |

CCKAVCGSBUZORN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C=C(C=N1)C#N |

Herkunft des Produkts |

United States |

Reactivity and Chemical Transformations of 1 Pentyl 1h Pyrazole 4 Carbonitrile

Transformations at the Carbonitrile Group

The nitrile functionality is a versatile precursor for numerous organic functional groups. Its transformations on the 1-pentyl-1H-pyrazole scaffold are crucial for developing new compounds with potential applications in various fields of chemistry.

Conversion to Carboxylic Acid Derivatives (e.g., Amides, Esters)

The carbonitrile group of 1-Pentyl-1H-pyrazole-4-carbonitrile can be hydrolyzed to form carboxylic acid derivatives. This transformation typically proceeds in two stages, first yielding an amide, which can then be further hydrolyzed to a carboxylic acid. acs.org

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate amide, 1-Pentyl-1H-pyrazole-4-carboxamide, which upon further heating in the acidic medium, hydrolyzes to 1-Pentyl-1H-pyrazole-4-carboxylic acid and an ammonium (B1175870) salt. acs.orgresearchgate.net

Alternatively, alkaline hydrolysis can be employed by heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). acs.org This process initially yields the sodium salt of the carboxylic acid (sodium 1-pentyl-1H-pyrazole-4-carboxylate) and ammonia (B1221849). researchgate.net Subsequent acidification of the reaction mixture with a strong acid liberates the free 1-Pentyl-1H-pyrazole-4-carboxylic acid. researchgate.net The intermediate amide can often be isolated by carefully controlling the reaction conditions. mt.com

The resulting carboxylic acid can then be converted to esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Table 1: Hydrolysis of this compound

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid Hydrolysis | Dilute HCl, heat | 1-Pentyl-1H-pyrazole-4-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq), heat2. H₃O⁺ | 1-Pentyl-1H-pyrazole-4-carboxylic acid |

Reduction to Aminomethyl Groups

The nitrile group can be reduced to a primary amine, specifically an aminomethyl group, using powerful reducing agents. A standard method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. jst.go.jp This reaction converts this compound into (1-Pentyl-1H-pyrazol-4-yl)methanamine. This transformation is valuable for introducing a basic aminomethyl side chain, which can be a key pharmacophore in medicinal chemistry.

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

|---|

Nucleophilic Addition Reactions at the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the nitrile. wikipedia.orgorganic-chemistry.org For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), forms an intermediate imine salt. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. wikipedia.orgsemanticscholar.orgtandfonline.com This two-step sequence allows for the synthesis of various pyrazolyl ketones.

Table 3: Nucleophilic Addition of a Grignard Reagent

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1 | Grignard Reagent (e.g., R-MgX) in ether/THF | Imine salt intermediate |

Cycloaddition Reactions of the Nitrile (e.g., to Tetrazoles, Amidines, Thioamides)

The nitrile group of this compound can participate in cycloaddition reactions to form various heterocyclic rings.

Tetrazoles: A widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide (NaN₃). This reaction is often catalyzed by acids or metal salts. The product of this reaction with this compound would be 5-(1-Pentyl-1H-pyrazol-4-yl)-1H-tetrazole.

Amidines: Amidines can be synthesized from nitriles via the Pinner reaction. quora.comnih.govlibretexts.org This involves treating this compound with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl). This forms an intermediate Pinner salt (an alkyl imidate hydrochloride). The subsequent reaction of this salt with ammonia or an amine yields the corresponding amidine, 1-Pentyl-1H-pyrazole-4-carboximidamide. quora.com

Thioamides: The nitrile group can be converted to a thioamide. A direct method involves the reaction of a pyrazole-4-carbonitrile with thioacetamide (B46855) in the presence of a catalyst like Amberlyst-15 in ethanol. libretexts.org This would yield 1-Pentyl-1H-pyrazole-4-carbothioamide. This method provides a safer alternative to using hazardous sulfurating agents like Lawesson's reagent. libretexts.org

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is aromatic and can undergo substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. byjus.com In this compound, the positions available for substitution are C3 and C5. The regiochemical outcome of an EAS reaction is dictated by the electronic effects of the existing substituents: the N1-pentyl group and the C4-cyano group. quora.com

The N1-pentyl group is an alkyl group, which acts as an electron-donating group through induction. It is considered an activating group and directs incoming electrophiles to the ortho and para positions relative to the nitrogen it is attached to. In the pyrazole ring, this corresponds to the C5 (ortho) and C3 (ortho) positions. Generally, N-alkylation activates the pyrazole ring towards electrophilic attack.

Conversely, the cyano group at C4 is a powerful electron-withdrawing group due to both inductive and resonance effects. It is a strongly deactivating group and directs incoming electrophiles to the meta position. masterorganicchemistry.com Relative to the C4 position, both C3 and C5 are ortho, and thus would be deactivated by the cyano group.

The ultimate substitution pattern is a result of the competition between these two effects:

Activation by N1-pentyl group: Favors substitution at C5 and C3.

Deactivation by C4-cyano group: Disfavors substitution at C5 and C3.

In many cases, the activating effect of the N1-alkyl group is significant. Given that the pyrazole ring itself has a higher electron density at the C4 position, which is already substituted, the next most likely site for attack is C5. organic-chemistry.org The C5 position is also sterically more accessible than the C3 position, which is situated between the two substituents at N1 and C4. Therefore, electrophilic substitution on this compound is most likely to occur at the C5 position .

Common electrophilic aromatic substitution reactions include:

Nitration: Can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid, or nitric acid with trifluoroacetic anhydride, to introduce a nitro group (-NO₂). jst.go.jp

Halogenation: Involves reacting with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or other appropriate conditions to introduce a halogen atom.

Sulfonation: Uses fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on pyrazole rings, especially when deactivated by an electron-withdrawing group like a nitrile. wikipedia.org These reactions are unlikely to proceed under standard conditions.

Table 4: Predicted Major Product of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro-1-pentyl-1H-pyrazole-4-carbonitrile |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-1-pentyl-1H-pyrazole-4-carbonitrile |

Nucleophilic Substitution Pathways on the Pyrazole Ring

The pyrazole ring is a π-excessive heteroaromatic system, which generally renders it electron-rich and thus poorly reactive towards nucleophilic reagents. mdpi.com Electrophilic substitution is more common and typically occurs at the C4 position. jmaterenvironsci.combeilstein-journals.org However, the reactivity towards nucleophiles can be significantly enhanced by the introduction of strong electron-withdrawing groups (EWGs) on the ring. mdpi.com In the case of this compound, the nitrile (-CN) group at the C4 position acts as an EWG, which can facilitate nucleophilic attack, particularly at the C3 and C5 positions. jmaterenvironsci.com

While direct nucleophilic substitution on the unsubstituted ring of this compound is not commonly reported, studies on analogously substituted pyrazoles demonstrate the feasibility of such reactions when a suitable leaving group is present. For instance, research on 4-halo-nitropyrazolecarboxylic acids has shown that a halogen at the C4 position can be displaced by various nucleophiles. The reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid and 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid with arylamines in the presence of copper salts results in the formation of 4-arylamino and 4-hydroxy substituted products. osti.gov This indicates that if a leaving group, such as a halogen, were present at the C3 or C5 position of the this compound ring, a similar nucleophilic aromatic substitution (SNAr) could be envisioned, aided by the activating effect of the C4-nitrile group.

Table 1: Examples of Nucleophilic Substitution on Activated Pyrazole Rings

| Pyrazole Substrate | Nucleophile | Product | Reference |

| 4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acid | Arylamine | 4-Arylamino-1-methyl-3-nitropyrazole-5-carboxylic acid | osti.gov |

| 4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acid | H₂O | 4-Hydroxy-1-methyl-3-nitropyrazole-5-carboxylic acid | osti.gov |

Derivatization of Adjacent Amino Groups (e.g., in 5-amino-1H-pyrazole-4-carbonitriles)

While this compound itself does not possess an amino group, the 5-amino analogue, 5-amino-1-pentyl-1H-pyrazole-4-carbonitrile, is a key derivative whose amino group provides a versatile handle for a wide array of chemical transformations. The amino group at the C5 position, adjacent to the N1-pentyl group, readily undergoes reactions with electrophiles, leading to the synthesis of diverse heterocyclic systems and functionalized pyrazoles.

One of the most significant applications of 5-amino-pyrazole-4-carbonitriles is in the construction of fused heterocyclic systems. For example, they are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with β-enaminonitriles under acidic conditions, such as refluxing in acetic acid, leads to a cyclocondensation reaction, affording the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in good yields. nih.gov Similarly, condensation of 5-aminopyrazoles with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives furnishes pyrazole-oxindole hybrid molecules. rsc.org

Furthermore, the amino group can be acylated or can participate in coupling reactions. Electrochemical methods have been employed for the N-H functionalization of aminopyrazoles, leading to N-N coupled azopyrazoles through an oxidation process. mdpi.com

Table 2: Derivatization Reactions of 5-Amino-1-substituted-pyrazole-4-carbonitriles

| Pyrazole Reactant | Reagent(s) | Product Type | Reference |

| 3-Amino-1H-pyrazole-4-carbonitrile derivatives | β-Enaminonitriles | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazole derivatives | N-Substituted Isatin | Pyrazole-oxindole hybrids | rsc.org |

| 1-Methyl-1H-pyrazol-3-amine | Electrooxidation (e.g., via HOCl) | Azopyrazole (N-N coupled dimer) | mdpi.com |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Phenylhydrazine (B124118), Malononitrile (B47326), Aromatic Aldehydes (in a multi-component reaction) | Complex pyrazole derivatives | researchgate.net |

Chemical Modifications of the Pentyl Side Chain

The N-pentyl side chain of this compound offers another site for chemical modification, distinct from the pyrazole ring itself. While the alkyl chain is generally less reactive than the aromatic ring, it can undergo transformations under specific conditions, allowing for the introduction of various functional groups.

One potential modification is the oxidation of the pentyl group. The oxidation of C-alkyl side chains on pyrazole rings to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is a known transformation. beilstein-journals.org More controlled oxidation can be achieved through electrochemical methods. For instance, the electrooxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode has been shown to yield pyrazole-1-acetic acid. researchgate.net By analogy, it is conceivable that the N-pentyl group could be oxidized to afford various products, such as ketones, alcohols, or, with more vigorous oxidation, carboxylic acids like 4-cyano-1H-pyrazole-1-pentanoic acid.

Another synthetic strategy involves the introduction of functional groups onto the pentyl chain, typically via radical halogenation followed by nucleophilic substitution. The pentyl group could be halogenated at one of the methylene (B1212753) positions, creating an alkyl halide. This functionalized intermediate could then react with a variety of nucleophiles (e.g., CN⁻, OH⁻, NH₃) to introduce new functionalities onto the side chain. chemguide.co.ukmsu.edu

The synthesis of pyrazoles with pre-functionalized N-alkyl chains is also a common strategy. The alkylation of a pyrazole core with a functionalized alkyl halide, such as 5-bromopentanol, allows for the direct introduction of a side chain bearing a hydroxyl group. jmaterenvironsci.com

Table 3: Potential and Demonstrated Modifications of N-Alkyl Side Chains on Pyrazoles

| Reaction Type | Reagent(s) | Potential/Demonstrated Product on N-Alkyl Chain | Reference |

| Oxidation | KMnO₄ | Carboxylic acid | beilstein-journals.org |

| Electrooxidation | NiO(OH) electrode | Carboxylic acid (demonstrated on N-hydroxyethyl group) | researchgate.net |

| Halogenation | NBS, light/heat | Bromoalkyl group (general reaction) | - |

| Nucleophilic Substitution | KCN, NaNH₂, etc. | Nitrile, amino group, etc. (on a halogenated chain) | chemguide.co.uk |

| Direct Functionalization | Alkylation with functionalized alkyl halide (e.g., 5-bromopentanol) | Hydroxy-terminated alkyl chain | jmaterenvironsci.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pentyl 1h Pyrazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1-pentyl-1H-pyrazole-4-carbonitrile, a combination of 1H, 13C, and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals.

1H NMR Chemical Shift Analysis of Pyrazole (B372694) and Pentyl Protons

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the attached pentyl group. The chemical shifts of the pyrazole protons are influenced by the aromaticity of the ring and the electronic effects of the substituents. The protons on the pentyl chain will show characteristic splitting patterns due to spin-spin coupling.

The pyrazole ring protons, H-3 and H-5, are anticipated to appear as singlets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. mdpi.comsemanticscholar.org The deshielding of these protons is a result of the aromatic character of the pyrazole ring. The specific chemical shifts of H-3 and H-5 can be influenced by the nature of the substituent at the N-1 position.

The protons of the N-pentyl group will resonate in the upfield region. The methylene (B1212753) protons directly attached to the nitrogen atom (N-CH2) are expected to appear as a triplet around δ 4.2 ppm. The adjacent methylene protons will show a multiplet, and the terminal methyl group will appear as a triplet further upfield, typically around δ 0.9 ppm. hhu.de

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (pyrazole) | ~7.8 | s |

| H-5 (pyrazole) | ~8.1 | s |

| N-CH2 (pentyl) | ~4.2 | t |

| N-CH2-CH2 (pentyl) | ~1.9 | m |

| CH2-CH2 -CH3 (pentyl) | ~1.3 | m |

| CH2 -CH3 (pentyl) | ~1.3 | m |

| CH3 (pentyl) | ~0.9 | t |

Note: Predicted values are based on typical chemical shifts for N-alkylated pyrazoles and pentyl chains attached to nitrogen heterocycles. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

13C NMR Spectral Interpretation for Carbon Connectivity and Hybridization

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region of the spectrum. The C-3 and C-5 carbons will appear downfield, typically between δ 130 and 150 ppm. pressbooks.pub The carbon of the carbonitrile group (C≡N) is characteristically found in the range of δ 115-125 ppm. oregonstate.edu The quaternary carbon C-4, attached to the cyano group, will have a chemical shift in the lower part of the aromatic region.

The carbon atoms of the pentyl chain will appear in the upfield region of the spectrum. The carbon directly bonded to the nitrogen (N-CH2) is expected around δ 50-60 ppm, with the other aliphatic carbons resonating at higher field strengths. pressbooks.pub

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~140 |

| C-4 (pyrazole) | ~95 |

| C-5 (pyrazole) | ~135 |

| C≡N (carbonitrile) | ~118 |

| N-CH2 (pentyl) | ~55 |

| N-CH2-CH2 (pentyl) | ~30 |

| CH2-CH2 -CH3 (pentyl) | ~28 |

| CH2 -CH3 (pentyl) | ~22 |

| CH3 (pentyl) | ~14 |

Note: Predicted values are based on typical chemical shifts for N-alkylated pyrazoles and related heterocyclic compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum will reveal the correlations between coupled protons. For the pentyl group, cross-peaks will be observed between adjacent methylene groups (e.g., N-CH2 and N-CH2-CH2 ), confirming their connectivity in the aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For instance, the signal for the N-CH2 protons will show a cross-peak with the N-CH2 carbon signal, and the pyrazole protons (H-3 and H-5) will correlate with their respective carbon atoms (C-3 and C-5).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of the Carbonitrile Functional Group

The most prominent and diagnostic feature in the IR spectrum of this compound will be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This absorption is typically strong and sharp and appears in a relatively uncongested region of the spectrum, generally between 2260 and 2220 cm⁻¹. cu.edu.egrsc.org The presence of a strong band in this region is a clear indication of the carbonitrile functionality.

Identification of Pyrazole Ring Vibrations

The pyrazole ring exhibits several characteristic vibrational modes. These include C=N and C=C stretching vibrations within the aromatic ring, which are typically observed in the region of 1600-1400 cm⁻¹. mdpi.comchemicalbook.com C-H stretching vibrations of the pyrazole ring protons are expected to appear above 3000 cm⁻¹, often in the range of 3150-3050 cm⁻¹. researchgate.net The in-plane and out-of-plane C-H bending vibrations of the pyrazole ring provide further structural information and are found at lower frequencies.

The spectrum will also display C-H stretching and bending vibrations from the pentyl group. The asymmetric and symmetric stretching of the CH2 and CH3 groups will be visible in the 2960-2850 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (pyrazole ring) | 3150-3050 | Medium |

| C-H stretch (pentyl group) | 2960-2850 | Strong |

| C≡N stretch (carbonitrile) | 2260-2220 | Strong, Sharp |

| C=N, C=C stretch (pyrazole ring) | 1600-1400 | Medium to Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the structural elucidation of organic compounds like this compound, it provides critical information regarding molecular weight and elemental composition, and offers insights into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which measures nominal mass (to the nearest whole number), HRMS can measure mass to several decimal places. This high degree of accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₁₀H₁₅N₃. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the m/z of the resulting molecular ion [M+H]⁺. The experimentally measured exact mass is then compared to the theoretical exact mass calculated from the sum of the masses of the most abundant isotopes of its constituent atoms. A close match between the experimental and theoretical mass confirms the elemental formula.

Table 1: Elemental Composition and Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅N₃ |

| Isotope | Exact Mass (Da) |

| Carbon-¹² (¹²C) | 12.000000 |

| Hydrogen-¹ (¹H) | 1.007825 |

| Nitrogen-¹⁴ (¹⁴N) | 14.003074 |

| Calculated Exact Mass [M] | 177.126597 |

| Calculated Exact Mass [M+H]⁺ | 178.134422 |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly when using energetic ionization techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint.

The fragmentation of this compound would be expected to follow patterns characteristic of its functional groups: the N-pentyl group, the pyrazole ring, and the nitrile group.

Alkyl Chain Fragmentation : The straight-chain pentyl group is susceptible to cleavage at C-C bonds. This typically results in a series of fragment ions separated by 14 mass units (CH₂), corresponding to the sequential loss of alkyl radicals. libretexts.orgwhitman.edu The most significant of these is often the loss of a butyl radical (•C₄H₉) to produce a fragment at m/z 120, or the loss of the entire pentyl group.

Alpha-Cleavage : Cleavage of the bond between the first carbon of the pentyl chain and the pyrazole nitrogen is a common pathway for N-alkylated heterocycles. This would result in the formation of the stable pyrazole-4-carbonitrile cation.

Pyrazole Ring Fragmentation : Pyrazole rings themselves have characteristic fragmentation pathways, often involving the loss of a molecule of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da). researchgate.netresearchgate.net These cleavages can occur after the initial loss of the alkyl substituent. For instance, the loss of HCN from the pyrazole core is a frequently observed phenomenon. researchgate.net

Table 2: Predicted Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 177 | [C₁₀H₁₅N₃]⁺ | Molecular Ion | The intact molecule with one electron removed. |

| 120 | [C₅H₄N₃]⁺ | Pyrazole-4-carbonitrile cation with a methylene group | Loss of a butyl radical (•C₄H₉) from the pentyl chain. |

| 106 | [C₅H₄N₃]⁺ | Pyrazole-4-carbonitrile cation | Loss of the pentyl radical (•C₅H₁₁) via alpha-cleavage. |

| 79 | [C₄H₃N₂]⁺ | Loss of HCN from the m/z 106 fragment. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of individual atoms can be determined.

While a specific crystal structure for this compound is not available in the cited literature, analysis of structurally similar pyrazole derivatives allows for a reliable prediction of its key structural features. mdpi.comresearchgate.net A crystallographic study would provide unambiguous data on:

Bond Lengths and Angles : Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyrazole ring, the pentyl chain, and the cyano group.

Planarity : Confirmation of the planarity of the aromatic pyrazole ring.

Conformation : Determination of the conformation of the flexible pentyl chain relative to the plane of the pyrazole ring.

Intermolecular Interactions : Revealing how molecules pack together in the crystal lattice. For pyrazole-containing structures, this often involves hydrogen bonding (if N-H protons are present) or, in this case, van der Waals interactions and potential π-π stacking between pyrazole rings of adjacent molecules. mdpi.com

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| N1-N2 | Pyrazole ring N-N bond | ~1.35 Å |

| N2-C3 | Pyrazole ring N-C bond | ~1.33 Å |

| C3-C4 | Pyrazole ring C-C bond | ~1.42 Å |

| C4-C5 | Pyrazole ring C-C bond | ~1.38 Å |

| C5-N1 | Pyrazole ring C-N bond | ~1.36 Å |

| C4-C(nitrile) | Bond from ring to nitrile carbon | ~1.43 Å |

| C≡N | Nitrile triple bond | ~1.15 Å |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | Angle within pyrazole ring | ~112° |

| N1-N2-C3 | Angle within pyrazole ring | ~105° |

| N2-C3-C4 | Angle within pyrazole ring | ~111° |

| C3-C4-C5 | Angle within pyrazole ring | ~106° |

| C4-C5-N1 | Angle within pyrazole ring | ~106° |

Computational Chemistry and Theoretical Studies of 1 Pentyl 1h Pyrazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Pentyl-1H-pyrazole-4-carbonitrile, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation. This process involves optimizing the molecular geometry to find the lowest energy state, providing precise bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be obtained from these calculations. This information is crucial for understanding the molecule's stability and chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.36 Å | |

| C4-C6 (Nitrile) | ~1.44 Å | |

| C6≡N7 (Nitrile) | ~1.16 Å | |

| N1-C8 (Pentyl) | ~1.47 Å | |

| Bond Angle | N1-N2-C3 | ~112° |

| N2-C3-C4 | ~106° | |

| C3-C4-C5 | ~107° | |

| C4-C5-N1 | ~109° | |

| C5-N1-N2 | ~106° | |

| Dihedral Angle | C5-N1-C8-C9 | Varies with pentyl chain conformation |

Note: These values are hypothetical and would need to be confirmed by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

For this compound, the energy of the HOMO and LUMO, as well as their spatial distribution, would be determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the pyrazole (B372694) ring |

| LUMO | -1.2 | Primarily localized on the pyrazole ring and nitrile group |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates moderate chemical reactivity |

Note: These values are hypothetical and would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale to denote different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the N2 atom of the pyrazole ring, making them likely sites for electrophilic attack. Regions of positive potential might be found around the hydrogen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from substituted pyrazoles, computational studies can help to understand the regioselectivity of the condensation reactions. By calculating the energies of transition states and intermediates for different possible reaction pathways, the most favorable mechanism can be identified. This provides a deeper understanding of the reaction's kinetics and thermodynamics.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a series of related pyrazole compounds, QSPR models can be developed to predict properties such as boiling point, solubility, or even biological activity based on calculated molecular descriptors.

For this compound, a QSPR study would involve calculating a variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors. These would then be correlated with experimental data for a set of similar pyrazole derivatives to build a predictive model. Such a model could then be used to estimate the properties of this compound without the need for experimental measurement.

Applications of 1 Pentyl 1h Pyrazole 4 Carbonitrile in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Advanced Heterocyclic Systems

The pyrazole-4-carbonitrile framework is a well-established and valuable precursor for the construction of a variety of advanced heterocyclic systems. The strategic placement of the nitrile group and the inherent reactivity of the pyrazole (B372694) ring allow for a range of chemical transformations, leading to novel molecular structures.

Building Block for Fused Pyrazole Derivatives

The pyrazole nucleus serves as an excellent scaffold for the synthesis of fused polycyclic systems, which are of great interest in medicinal chemistry and materials science. The nitrile group in pyrazole-4-carbonitriles is a key functional handle that facilitates cyclization reactions to form adjacent rings.

Research has demonstrated that aminopyrazole-4-carbonitrile derivatives are particularly effective precursors for fused pyrimidines. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with the enamine of acetylacetone (B45752) to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives ekb.eg. Similarly, other 5-substituted 3-amino-1H-pyrazole-4-carbonitriles serve as precursors for the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines through microwave-assisted condensation with non-symmetrical dielectrophiles mdpi.com. These syntheses underscore the versatility of the aminopyrazole-4-carbonitrile core in constructing complex heterocyclic frameworks. The general strategy involves leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile group (or its derivatives) to build a new ring onto the pyrazole core.

Furthermore, other functionalized pyrazoles can be used to create different fused systems. For example, 5-aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles can undergo intramolecular cross-dehydrogenative coupling to produce chromeno[2,3-c]pyrazol-4(1H)-ones nih.gov. Although this example starts from a formyl-pyrazole, it illustrates the principle of using functionalized pyrazoles to access fused heterocyclic structures.

Precursor for Pyrazole Hybrid Molecules

The pyrazole ring is a privileged scaffold in medicinal chemistry, and it is frequently incorporated into "hybrid molecules" where it is covalently linked to other pharmacologically active moieties to create compounds with potentially enhanced or novel biological activities nih.gov. The 1-pentyl-1H-pyrazole-4-carbonitrile structure is an ideal starting point for such molecular hybridization.

One common strategy involves the Claisen-Schmidt condensation. For example, 4-acetyl-3-(thiophen-2-yl)-1H-pyrazole has been used to synthesize a series of pyrazolyl-chalcone derivatives by reacting it with various heteroaryl aldehydes nih.gov. This demonstrates how a pyrazole core can be extended to create larger, conjugated systems. Another approach involves the chemical modification of functional groups on the pyrazole ring. The coupling reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with aryl diazonium chlorides has been successfully employed to produce novel 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which are a class of pyrazole-triazene hybrids nih.gov. These examples showcase the potential of the pyrazole-4-carbonitrile scaffold as a versatile platform for creating diverse hybrid molecules.

Applications in Agrochemical Chemistry

The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, particularly insecticides. The commercial success of pyrazole-based compounds has spurred significant research into new derivatives with improved efficacy and different modes of action.

Synthesis of Potential Insecticides and Pesticides

Compounds containing a pyrazole moiety have been shown to exhibit potent insecticidal activity against various agricultural pests researchgate.net. The phenylpyrazole insecticide Fipronil is a well-known example that highlights the effectiveness of this chemical class conicet.gov.arconicet.gov.arnih.gov.

Recent research has focused on synthesizing simpler analogues that retain high biological activity. A study on the insecticidal properties of newly synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitriles against Tuta absoluta (tomato leafminer) larvae revealed significant efficacy conicet.gov.arconicet.gov.ar. These compounds, synthesized through a direct condensation of (ethoxymethylene)malononitrile and aryl hydrazines, were tested against the commercial insecticide Fipronil conicet.gov.ar. The results indicated that specific derivatives, while structurally simpler than Fipronil, demonstrated substantial insecticidal effects conicet.gov.arconicet.gov.ar.

| Compound | Mortality Rate after 48h (%) | Reference |

|---|---|---|

| Fipronil (Positive Control) | 100% | conicet.gov.ar |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 75% | conicet.gov.ar |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile | 60% | conicet.gov.ar |

These findings suggest that the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a promising lead structure for the development of new insecticides conicet.gov.ar. By extension, this compound represents a valuable synthetic intermediate for creating novel pyrazole-based agrochemicals, where the N1-pentyl group could modulate the compound's lipophilicity and biological activity.

Potential in Materials Science

The unique electronic and structural properties of heterocyclic compounds make them attractive candidates for applications in materials science, including the development of advanced electronic and optical materials.

Precursors for Electronic Materials (e.g., Liquid Crystal Materials)

The ability of molecules to self-assemble into ordered structures is fundamental to the formation of liquid crystals. Research has shown that the 1H-pyrazole unit can be a key component in designing supramolecular liquid crystals rsc.org.

A study on N-(4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)benzamide derivatives, which feature a 4-aryl-1H-pyrazole core, revealed their capacity to form luminescent columnar liquid crystalline phases. The self-assembly into these ordered columnar structures is driven by hydrogen bonding involving the 1H-pyrazole moiety rsc.org. This intermolecular interaction is crucial for the formation of the mesophases. The specific nature of the liquid crystalline phase was found to depend on the molecular structure.

| Compound Derivative | Observed Mesophases | Reference |

|---|---|---|

| 3,4,5-tri-n-decyloxybenzamide derivative of 4-aryl-1H-pyrazole | Hexagonal Columnar, Rectangular Columnar | rsc.org |

This work establishes the 1H-pyrazole moiety as an essential structural element for inducing mesomorphism in these systems rsc.org. The presence of both a polar, hydrogen-bonding pyrazole ring and nonpolar alkyl chains is a classic design principle for liquid crystalline materials. Therefore, this compound, with its N-pentyl chain and polar nitrile group, represents a promising precursor for the synthesis of novel liquid crystal materials. The pentyl group can influence molecular packing and solubility, while the nitrile group adds a strong dipole moment, both of which are critical factors in determining liquid crystalline behavior.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. Crystal engineering, a sub-discipline, involves the design and synthesis of solid-state structures with desired properties, based on an understanding of these interactions. For molecules like this compound, the key to its supramolecular behavior lies in the interplay between hydrogen bonding, π-π stacking, and van der Waals forces, which dictate how the molecules arrange themselves in the solid state.

The supramolecular structure of pyrazole derivatives is heavily influenced by hydrogen bonding. In N-unsubstituted pyrazoles (where the N1 position has a hydrogen atom), a variety of self-assembly motifs such as dimers, trimers, tetramers, and infinite chains (catemers) are commonly observed, primarily driven by N-H···N hydrogen bonds. nih.gov

For this compound, the N1 position is substituted with a pentyl group, precluding the formation of the typical N-H···N hydrogen bonds seen in parent pyrazoles. Instead, the intermolecular interactions are dictated by other features of the molecule:

Hydrogen Bond Acceptors: The molecule possesses two primary hydrogen bond acceptor sites: the pyridinic nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the cyano group (-C≡N). In the presence of suitable hydrogen bond donor molecules (like solvents or co-formers), these sites can form C-H···N or O-H···N interactions, which are crucial in the formation of co-crystals.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal lattice. The alignment of the pyrazole rings is often parallel or offset, with distances typically in the range of 3.3 to 3.8 Å.

Theoretical and experimental studies on related pyrazole systems show that the combination of a directional interaction site (the pyrazole/nitrile head) and a non-polar tail (the alkyl chain) can lead to complex and predictable packing arrangements. nih.gov

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Pyrazole N2, Nitrile N (as acceptors) | Directs assembly with H-bond donors in co-crystals or solvates. |

| π-π Stacking | Aromatic Pyrazole Rings | Stabilizes crystal packing through parallel or offset stacking. |

| Van der Waals Forces | Pentyl Chains | Influences packing density and can lead to segregated hydrophobic domains. |

The specific intermolecular interactions of this compound can be harnessed to design and construct ordered molecular architectures. The molecule's amphiphilic character, with a polar pyrazole-nitrile head and a non-polar pentyl tail, makes it a candidate for forming self-assembled structures.

Research on other N-substituted pyrazoles has demonstrated their capacity to form complex, self-assembled systems. For instance, tripodal pyrazole ligands have been shown to self-assemble into homochiral dimers through a combination of hydrogen bonding and π-π stacking, creating discrete, cage-like structures. mdpi.com While this compound cannot form these exact structures due to the lack of an N-H donor, the principles of self-recognition can be applied.

The molecule could potentially be used to form:

Liquid Crystals: The rod-like shape, combined with the phase segregation of the polar heads and non-polar tails, could lead to the formation of thermotropic liquid crystalline phases, such as smectic or nematic phases.

Monolayers and Films: At interfaces, such as air-water or on solid substrates, the molecules could self-assemble into organized monolayers, with the polar heads interacting with the surface and the pentyl tails oriented away from it.

Co-crystals: By combining this compound with complementary molecules that are strong hydrogen bond donors (e.g., diols, carboxylic acids), it is possible to design binary co-crystals with specific network topologies and physical properties, such as altered melting points or solubilities.

Catalytic Applications or Ligand Design

Pyrazole derivatives are highly effective ligands in transition metal catalysis due to the presence of two nitrogen atoms that can coordinate to a metal center. researchgate.net The N2 (pyridinic) nitrogen is a particularly strong Lewis base and is the primary site of coordination. This compound is well-suited for use as a monodentate ligand in various catalytic systems.

The design of this ligand offers several advantages:

Steric Tuning: The N1-pentyl group provides steric bulk near the metal center. This steric hindrance can be used to control the number of ligands that coordinate to the metal, influence the geometry of the resulting complex, and create a specific chiral pocket, which can enhance selectivity in catalytic reactions.

Solubility Control: The lipophilic pentyl chain significantly increases the ligand's solubility and that of its metal complexes in non-polar organic solvents. This is highly advantageous for homogeneous catalysis, allowing reactions to be carried out in a wider range of media.

Electronic Modification: The electron-withdrawing nitrile group at the C4 position modulates the electronic properties of the pyrazole ring. This can influence the strength of the metal-ligand bond and, consequently, the reactivity and stability of the catalyst.

Functional Handle: The nitrile group can also serve as a latent functional group. It can be hydrolyzed to a carboxylic acid or an amide, or used in cycloaddition reactions, allowing for post-coordination modification of the ligand framework to create more complex or tethered catalytic systems.

Metal complexes featuring pyrazole ligands have been successfully employed in a variety of important C-C coupling reactions. researchgate.net While specific catalytic data for this compound is not prominent, its potential can be inferred from the performance of structurally similar ligands in established catalytic processes.

Table 2: Examples of Catalytic Applications Using Pyrazole-Based Ligands

| Catalyst/Ligand Type | Metal Center | Catalytic Reaction | Reference |

|---|---|---|---|

| Pyrazolyl-based Ligands | Nickel (Ni) | Olefin Oligomerization/Polymerization | researchgate.net |

| Pyrazole-containing Ligands | Palladium (Pd) | Suzuki-Miyaura and Heck Coupling | researchgate.net |

| 5-Amino-1H-pyrazole-4-carbonitriles | Copper (Cu) | Multicomponent Synthesis | nih.gov |

| Pyrazole-4-carbonitrile Synthesis Catalyst | Sodium Chloride (NaCl) | One-pot Synthesis of Pyrazoles | researchgate.net |

Given these precedents, complexes of this compound with metals like palladium, nickel, copper, or rhodium are expected to be viable catalysts for reactions such as hydrogenation, hydroformylation, and cross-coupling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-Pentyl-1H-pyrazole-4-carbonitrile with high yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via multicomponent reactions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like acetic acid or Lewis acids (e.g., ZnCl₂). Mechanochemical methods (ball milling) can reduce solvent use while maintaining yields >85% . Purification via column chromatography (cyclohexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the nitrile carbon at ~115–120 ppm and pyrazole ring protons (δ 7.5–8.5 ppm). Substituent effects (e.g., pentyl chain) appear as methylene/methyl signals (δ 0.8–1.5 ppm) .

- IR : Strong nitrile stretching at ~2230 cm⁻¹ and pyrazole ring vibrations at 1600–1650 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., m/z 191.1294 for C₉H₁₃N₃) confirm molecular formula .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, fluorination) impact the reactivity and bioactivity of pyrazole-4-carbonitrile derivatives?

- Methodological Answer :

- Alkyl Chain Effects : Longer chains (e.g., pentyl vs. propyl) enhance lipophilicity, improving membrane permeability in biological assays. For example, 5-Methyl-1-propyl-1H-pyrazole-4-carbonitrile (C₇H₈N₄) shows reduced bioactivity compared to pentyl derivatives in antimicrobial screens .

- Fluorination : Electron-withdrawing groups (e.g., 5-fluoro substituents) increase electrophilicity at the nitrile group, enhancing reactivity in nucleophilic additions. Fluorinated analogs (e.g., 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile) exhibit 2–3× higher inhibitory activity in kinase assays .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-4-carbonitriles across different studies?

- Methodological Answer :

- Systematic SAR Analysis : Compare substituent effects using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, conflicting cytotoxicity data may arise from variations in cell lines (e.g., HeLa vs. HEK293).

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Pyrazole-4-carbonitriles with HOMO energies < -6.5 eV often show enhanced binding to ATP pockets .

Q. What green chemistry approaches can be applied to scale up pyrazole-4-carbonitrile synthesis while minimizing environmental impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.